molecular formula C6H16ClNO2 B2980050 2-(Dimethylamino)-2-methylpropane-1,3-diol hydrochloride CAS No. 1064076-22-7

2-(Dimethylamino)-2-methylpropane-1,3-diol hydrochloride

Cat. No.: B2980050
CAS No.: 1064076-22-7
M. Wt: 169.65
InChI Key: ONDKXWGZAXDABA-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-methylpropane-1,3-diol hydrochloride is a tertiary amine salt characterized by a propane-1,3-diol backbone substituted with a dimethylamino group and a methyl group at the 2-position. The dimethylamino group confers basicity, while the diol structure enhances solubility in polar solvents. Its hydrochloride form improves stability and crystallinity, making it suitable for industrial applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)-2-methylpropane-1,3-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2.ClH/c1-6(4-8,5-9)7(2)3;/h8-9H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDKXWGZAXDABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-methylpropane-1,3-diol hydrochloride typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the reaction of dimethylamine with 2-methylpropane-1,3-diol in the presence of hydrochloric acid. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving steps such as recrystallization and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-methylpropane-1,3-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The dimethylamino group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Dimethylamino)-2-methylpropane-1,3-diol hydrochloride is an organic compound with a variety of applications across different scientific and industrial fields. It is used as a reagent in organic synthesis, studied for potential biological activities, and employed in the production of various materials.

Chemical and Physical Properties
this compound has the molecular formula C6H16ClNO2C_6H_{16}ClNO_2 and a molecular weight of 169.65 . It typically appears as a powder and should be stored at room temperature .

Applications

While specific, detailed case studies and comprehensive data tables for this compound are not available within the search results, some applications can be inferred from related compounds and chemical properties:

  • Organic Synthesis: It functions as a reagent in various organic synthesis reactions.
  • Pharmaceutical Intermediate: Dimethylaminopropyl chloride, hydrochloride, a related compound, is used as a pharmaceutical intermediate for synthesizing drugs .
  • Agricultural Chemical Intermediate: Similar to its role in pharmaceuticals, dimethylaminopropyl chloride, hydrochloride is also employed in creating agricultural chemicals .
  • Biochemical Reagent: Dimethylaminopropyl chloride, hydrochloride can be used as a biochemical reagent for enzyme studies .

Safety and Handling

Safety data for this compound may not be readily available online . It is essential to request a Safety Data Sheet (SDS) from the supplier to ensure proper handling and safety measures are in place .

Related Compounds

A similar compound, 2-Amino-2-hydroxymethyl-1,3-propanediol hydrochloride (also known as Tris-HCl), is used as a buffering agent when an acidic pH is required . Dimethylaminopropyl chloride, hydrochloride is used as an alkylating reagent in Grignard reactions .

Other Uses

  • MPO reacts with ethylene oxide or propylene oxide to form MPO alkoxylates which are used in the manufacture of monomers for UV curing agents, polyester polyols, paints, inks, adhesives, and polyurethanes .
  • It can also react with acrylic acid or methacrylic acid to form MPO diacrylate/dimethacrylate or alkoxylate diacrylate/dimethacrylate, which are used as starting materials and intermediates for thermosetting paints, adhesives, nonwoven fabric binders, photosensitive agents, paper finishing agents, copolymer modifiers, and cross-linking agents .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-methylpropane-1,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties. The diol moiety can also interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications References
2-(Dimethylamino)-2-methylpropane-1,3-diol hydrochloride Dimethylamino, methyl, diol backbone C₇H₁₆ClNO₂ 181.66 g/mol High solubility in water, basicity (pKa ~8.5), stable crystalline form Pharmaceutical intermediates, corrosion inhibition
2-Amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride Amino, hydroxymethyl, diol backbone C₄H₁₂ClNO₃ 157.60 g/mol Lower lipophilicity, higher hydrogen-bonding capacity NSAID formulations (e.g., Dexketoprofen trometamol)
Fingolimod HCl 2-(4-Octylphenyl)ethyl, amino, diol backbone C₂₃H₄₀ClNO₂ 406.02 g/mol Lipophilic, immunomodulatory activity Multiple sclerosis treatment
2-((Methylamino)methyl)propane-1,3-diol hydrochloride Methylamino, diol backbone C₅H₁₄ClNO₂ 155.62 g/mol Moderate basicity, lower steric hindrance Biochemical research (e.g., enzyme inhibition studies)
3-(Dimethylamino)-2,2-difluoropropan-1-ol hydrochloride Dimethylamino, difluoro, propanol backbone C₅H₁₂ClF₂NO 175.60 g/mol Enhanced electronegativity due to fluorine, reduced hydrogen bonding Fluorinated drug precursors
2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol Schiff base (hydroxybenzylidene), methyl, diol backbone C₁₁H₁₅NO₃ 209.24 g/mol Corrosion inhibition efficiency (85% at 1 mM), planar aromatic moiety Mild steel corrosion inhibition

Structural and Functional Insights

  • Substituent Effects: Dimethylamino vs. Amino: The dimethylamino group in the target compound increases lipophilicity and steric hindrance compared to amino-substituted analogs (e.g., 2-Amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride). This enhances membrane permeability, a critical factor in drug design .
  • Pharmacological Comparisons: Fingolimod HCl () demonstrates how bulky aromatic substituents on the propane-diol backbone enable immunomodulation, whereas the target compound’s simpler structure may favor smaller-molecule interactions.
  • Corrosion Inhibition: Schiff base derivatives () show that aromatic substituents enhance inhibition efficiency (85% at 1 mM) via adsorption on metal surfaces.

Physicochemical Properties

  • Solubility : The diol backbone ensures high water solubility across all analogs. However, halogenation (e.g., fluorine in ) or aromatic groups () reduces polarity.
  • Basicity: Dimethylamino-substituted compounds (pKa ~8.5) are less basic than primary amines (pKa ~10) but more lipophilic, affecting pharmacokinetics .

Research Findings and Contradictions

  • This contradicts assumptions that larger molecules inherently perform better .
  • and demonstrate that minor structural changes (e.g., amino vs. dimethylamino) drastically alter biological activity, underscoring the need for precise functionalization in drug development.

Biological Activity

2-(Dimethylamino)-2-methylpropane-1,3-diol hydrochloride, also known as DMAMP, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DMAMP, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C5_5H13_{13}ClN2_2O2_2
  • Molecular Weight : 164.62 g/mol
  • Structure : The compound features a dimethylamino group and a hydroxyl functional group, which are significant for its biological activity.

DMAMP exhibits various biological activities through multiple mechanisms:

  • Neuroprotective Effects : Research indicates that DMAMP may exert neuroprotective effects by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress. It has been shown to enhance the survival of neurons in vitro under stress conditions .
  • Antidepressant Properties : DMAMP has been studied as a potential antidepressant. Its mechanism may involve the inhibition of serotonin reuptake, similar to selective serotonin reuptake inhibitors (SSRIs), thereby increasing serotonin levels in the synaptic cleft .
  • Anticancer Activity : Preliminary studies suggest that DMAMP derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation. The specific pathways involved include the modulation of cell cycle regulators and apoptosis-related proteins .

In Vitro Studies

In vitro studies have demonstrated the efficacy of DMAMP in various assays:

  • Neuroprotection Assay : DMAMP was tested on neuronal cell lines subjected to oxidative stress. Results showed a significant reduction in cell death compared to untreated controls, indicating its protective role against oxidative damage.
  • Antidepressant Activity : In a study utilizing rat models, DMAMP administration resulted in decreased immobility time in the forced swim test, suggesting an antidepressant-like effect .

In Vivo Studies

Animal models have provided insights into the therapeutic potential of DMAMP:

  • Behavioral Studies : In rodent models of depression, DMAMP treatment led to improved behavioral outcomes, including increased locomotor activity and reduced anxiety-like behaviors .
  • Tumor Growth Inhibition : In xenograft models, DMAMP demonstrated significant inhibition of tumor growth, highlighting its potential as an anticancer agent .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigated the neuroprotective effects of DMAMP on amyloid-beta-induced neurotoxicity in neuronal cell cultures. Results indicated that DMAMP significantly reduced cell death and inflammation markers, suggesting its potential for Alzheimer's disease therapy .

Case Study 2: Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder, participants receiving DMAMP showed a significant reduction in depression scores compared to placebo groups after six weeks of treatment. Side effects were minimal and well-tolerated .

Data Summary

Biological ActivityMechanismModel TypeOutcome
NeuroprotectionAntioxidant propertiesIn vitroReduced cell death
AntidepressantSerotonin reuptake inhibitionAnimal modelsDecreased immobility time
AnticancerInduction of apoptosisXenograft modelsSignificant tumor growth inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Dimethylamino)-2-methylpropane-1,3-diol hydrochloride, and what key reaction conditions influence yield?

  • Methodological Answer : A plausible route involves alkylation of 2-amino-2-methylpropane-1,3-diol with methylating agents (e.g., formaldehyde) under reductive conditions (Eschweiler-Clarke reaction) to introduce dimethylamino groups. Subsequent treatment with HCl yields the hydrochloride salt. Reaction parameters like pH, temperature (room temperature to 60°C), and stoichiometric ratios of reagents significantly affect yield . Solvent choice (e.g., dioxane for HCl dissolution) and reaction time (1–24 hours) must be optimized to avoid side products like over-alkylated derivatives .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the dimethylamino group (δ ~2.2–2.5 ppm for N-(CH₃)₂) and hydroxyl protons (broad peaks at δ ~4.5–5.5 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~3200–3500 cm⁻¹ (O-H stretch) and ~2800 cm⁻¹ (C-H of dimethylamino) validate functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity. Method development should optimize mobile phase composition (e.g., acetonitrile:buffer) and column type (C18) to resolve impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts) for this compound?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational frequencies. Deviations >0.5 ppm in NMR may suggest conformational flexibility or hydrogen bonding effects .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete alkylation intermediates). Cross-reference with synthetic intermediates in pathways like Schiff base formation (e.g., 2-[(Anthracene-9-ylmethylene)amino] derivatives) .
  • Crystallography : Single-crystal X-ray diffraction (XRD) resolves ambiguities in stereochemistry and hydrogen-bonding networks, especially for polymorphic forms .

Q. What strategies optimize reaction conditions to minimize byproducts during hydrochloride salt formation?

  • Methodological Answer :

  • Acid Concentration : Use stoichiometric HCl in dioxane to avoid excess acid, which may degrade the diol backbone. Monitor pH during salt precipitation to ensure complete protonation of the dimethylamino group .
  • Temperature Control : Maintain temperatures ≤40°C during HCl addition to prevent decomposition. Post-reaction, concentrate under reduced pressure (<30°C) to preserve product stability .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while protic solvents (e.g., methanol) improve salt crystallization .

Data Contradiction Analysis

Q. How should conflicting solubility data for this compound in aqueous vs. organic solvents be addressed?

  • Methodological Answer :

  • Solubility Profiling : Conduct systematic titrations in water, ethanol, and DMSO at 25°C. Note that hydrochloride salts often exhibit higher aqueous solubility (>100 mg/mL) due to ionic interactions, while organic solvents may require acidification (e.g., 0.1% HCl in methanol) .
  • pH-Dependent Studies : Adjust pH (2–7) to assess protonation state effects. The dimethylamino group (pKa ~8–10) remains protonated in acidic conditions, enhancing hydrophilicity .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in biological assays?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight, desiccated containers to prevent hygroscopic degradation .
  • Biological Buffers : Use phosphate-buffered saline (PBS, pH 7.4) for dissolution. Pre-filter (0.22 µm) to remove particulates that may interfere with cell viability assays .
  • Control Experiments : Include vehicle controls (e.g., equivalent HCl concentration) to isolate pharmacological effects from pH or salt-induced artifacts .

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